

Application Note & Protocol: Nickel-Catalyzed Hydrocyanation of Butadiene to Adiponitrile

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Compound of Interest

Compound Name: Adiponitrile

Cat. No.: B1665535

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Abstract

The nickel-catalyzed hydrocyanation of 1,3-butadiene stands as a landmark achievement in homogeneous catalysis and is the cornerstone of modern industrial production of **adiponitrile** (ADN), a critical precursor for Nylon-6,6.[1][2][3] This guide provides an in-depth exploration of the reaction mechanism, the intricacies of the multi-stage industrial process, and a detailed laboratory-scale protocol. It is designed for researchers, chemists, and process development professionals, emphasizing the causality behind experimental choices, the critical role of catalyst and ligand systems, and the stringent safety protocols required when handling highly toxic cyanide compounds.

Introduction and Industrial Significance

Adiponitrile (NC(CH₂)₄CN) is a viscous, colorless dinitrile of immense industrial value.[1] Its primary application is as an intermediate in the synthesis of hexamethylenediamine (HMDA), which, along with adipic acid, is a monomer for the production of Nylon-6,6.[1][4] The modern, predominant route to **adiponitrile** is the nickel-catalyzed direct hydrocyanation of butadiene, a process pioneered by DuPont.[1][5][6] This method offers superior atom economy and efficiency compared to older, multi-step routes involving chlorinated intermediates.[5]

The overall net reaction is the addition of two molecules of hydrogen cyanide (HCN) across the conjugated diene system of butadiene:



This transformation is not a single-step reaction but a sophisticated, multi-stage process designed to maximize the yield of the desired linear product.^{[4][7][8]} The key stages involve:

- First Hydrocyanation: Addition of one HCN molecule to butadiene to form a mixture of unsaturated pentenenitriles.
- Isomerization: Conversion of the undesired branched nitrile isomers into the linear, more valuable isomers.
- Second Hydrocyanation: Addition of a second HCN molecule to the linear pentenenitriles to yield **adiponitrile**.

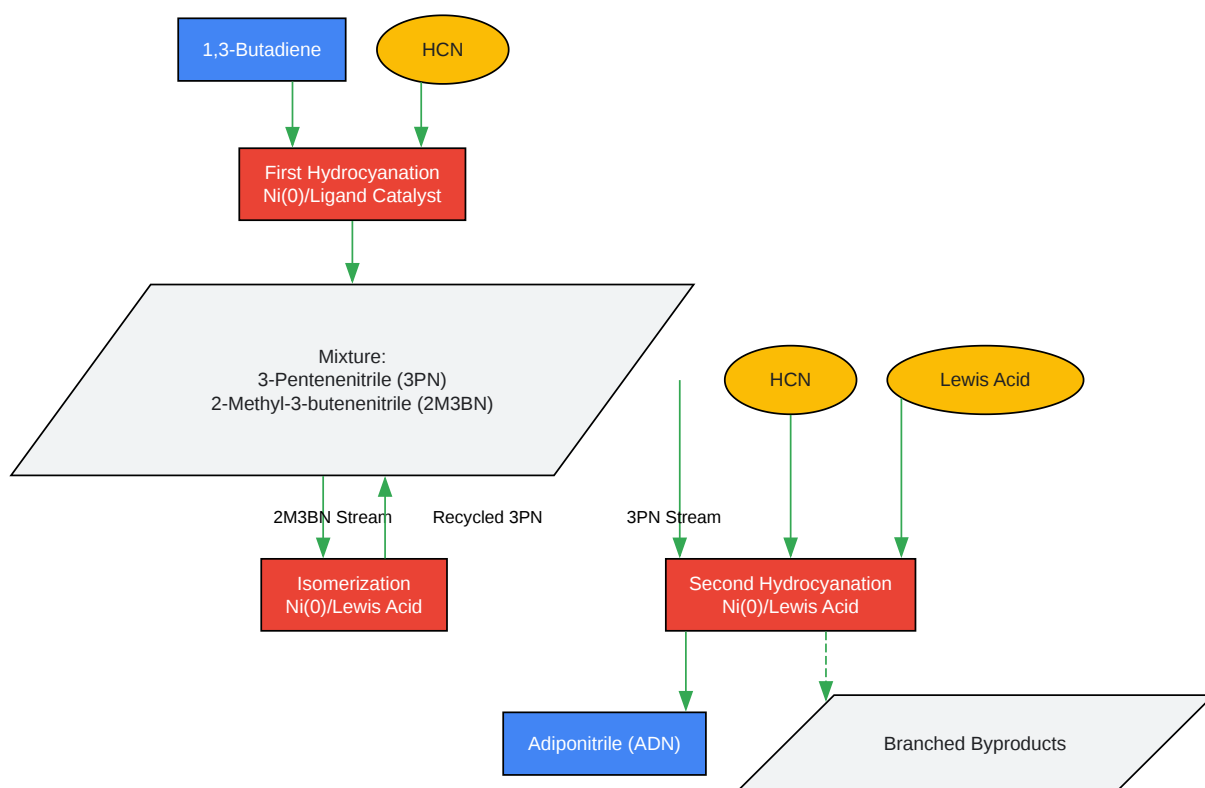
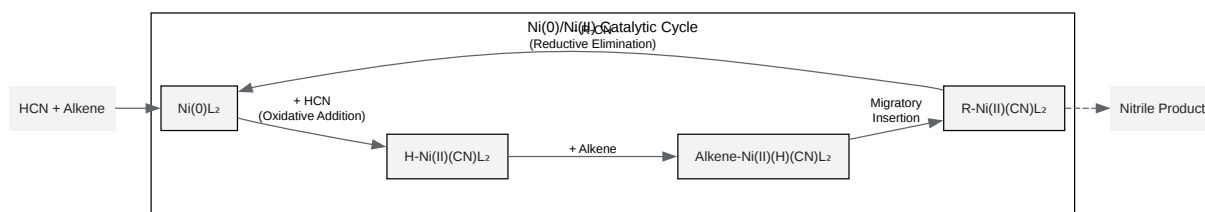
The Catalytic System and Reaction Mechanism

The success of this process hinges on a sophisticated homogeneous catalyst system, typically comprising a zero-valent nickel [Ni(0)] source stabilized by phosphorus-based ligands, such as phosphites [P(OR)₃] or phosphines [PR₃].^{[6][8][9]}

The General Catalytic Cycle

The fundamental mechanism for the hydrocyanation of an alkene involves a series of well-established organometallic steps.^{[3][6]}

- Oxidative Addition: The cycle begins with the oxidative addition of HCN to the low-valent Ni(0) complex, forming a nickel(II) hydrido cyanide species, H-Ni(CN)L₂.
- Olefin Coordination: The target alkene coordinates to the nickel center.
- Migratory Insertion: The alkene inserts into the nickel-hydride (Ni-H) bond, forming a nickel(II) alkyl cyanide intermediate.
- Reductive Elimination: The alkyl group and the cyanide ligand couple and are eliminated from the nickel center, forming the final nitrile product and regenerating the active Ni(0) catalyst. This step is often rate-limiting.^[6]



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